Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)

CAS No.: 1363166-13-5

Cat. No.: VC3090699

Molecular Formula: C13H17Cl2NO

Molecular Weight: 274.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1363166-13-5 |

|---|---|

| Molecular Formula | C13H17Cl2NO |

| Molecular Weight | 274.18 g/mol |

| IUPAC Name | 4-(aminomethyl)-4-(3,4-dichlorophenyl)cyclohexan-1-ol |

| Standard InChI | InChI=1S/C13H17Cl2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7,10,17H,3-6,8,16H2 |

| Standard InChI Key | APRZPAJFSXWXIH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |

| Canonical SMILES | C1CC(CCC1O)(CN)C2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Properties

Basic Identification Parameters

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a chemical compound with the CAS number 1363166-13-5 . It is characterized by a specific molecular structure that contains both sulfur and aromatic rings, making it potentially useful in various chemical applications. Table 1 summarizes the key identification parameters of this compound.

Table 1: Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1363166-13-5 |

| Molecular Formula | C26H14Cl4O4S |

| Molecular Weight | 564.26 g/mol |

| Purity (Commercial) | >95% |

There exists a notable discrepancy in some data sources regarding this compound's molecular formula. While most reliable sources list the formula as C26H14Cl4O4S , at least one source incorrectly lists it as C13H17Cl2NO with a different molecular weight. The consistent molecular weight of 564.26 g/mol across multiple authoritative sources confirms the correct formula is C26H14Cl4O4S .

Structural Characteristics

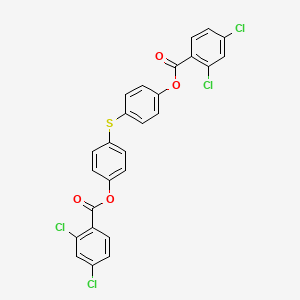

The molecular structure of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) features a central sulfur atom that bridges two phenylene groups (4,1-phenylene units). Each phenylene unit is functionalized with a 2,4-dichlorobenzoate group through an ester bond. This structural arrangement contributes to the compound's distinct chemical properties and potential applications in organic synthesis.

| Property | Value |

|---|---|

| Physical State | Not specified (likely solid) |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Recommended Storage | Room temperature, away from moisture |

Synthesis and Preparation

| Amount of Compound | Volume for 1 mM | Volume for 5 mM | Volume for 10 mM |

|---|---|---|---|

| 1 mg | 1.7722 mL | 0.3544 mL | 0.1772 mL |

| 5 mg | 8.8612 mL | 1.7722 mL | 0.8861 mL |

| 10 mg | 17.7223 mL | 3.5445 mL | 1.7722 mL |

When preparing stock solutions of this compound, several handling precautions should be observed :

-

Select an appropriate solvent based on the compound's solubility characteristics

-

Store prepared solutions in separate packages to prevent degradation from repeated freezing and thawing

-

For long-term storage, keep solutions at -80°C and use within 6 months

-

For medium-term storage, keep at -20°C and use within 1 month

-

To enhance solubility, the compound may be heated to 37°C followed by ultrasonic bath treatment

Research Applications

Current Research Uses

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is designated explicitly for research purposes only, with clear restrictions against human or veterinary applications . The compound's structural features, particularly the dichlorobenzoate groups and the sulfur bridge between phenylene units, suggest potential utility in several research domains:

-

Polymer chemistry: As a potential monomer or modifier in polymer synthesis

-

Organic synthesis: As an intermediate in the preparation of more complex molecular structures

-

Materials science: As a building block for specialty materials with specific properties

-

Structure-activity relationship studies: To investigate the influence of sulfur-containing aromatic compounds in various applications

Research Findings and Future Directions

Current Research Status

Research into compounds like Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) typically focuses on their potential applications in materials science and organic chemistry. The compound's distinctive structure, featuring a sulfur bridge and dichlorobenzoate functionalities, provides opportunities for exploring novel chemical reactions and material properties.

Future Research Prospects

Several promising research directions could expand our understanding of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate):

-

Reactivity studies: Investigation of the compound's behavior under various reaction conditions

-

Stability assessments: Evaluation of long-term stability in different environments

-

Polymer applications: Exploration of its potential as a monomer or modifier in polymer synthesis

-

Structure-property relationships: Comparison with similar compounds to establish patterns of reactivity and functionality

-

Material development: Utilization in the preparation of specialized materials with tailored properties

Table 4: Potential Research Applications

| Research Domain | Potential Applications |

|---|---|

| Polymer Science | Monomer, cross-linking agent, polymer modifier |

| Organic Synthesis | Building block for complex molecules, intermediate in multi-step syntheses |

| Materials Science | Development of specialty materials with unique properties |

| Structure-Activity Studies | Investigation of structure-property relationships in sulfur-containing aromatics |

| Supplier | Package Size | Purity |

|---|---|---|

| GlpBio | Various | >95% |

| Accelachem | Various | >95% |

| Other Suppliers | Various | 95-99% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume